molecular formula C11H15N3O2 B1607766 1-(2-Nitrophenyl)-1,4-diazepane CAS No. 450352-64-4

1-(2-Nitrophenyl)-1,4-diazepane

Cat. No.: B1607766
CAS No.: 450352-64-4
M. Wt: 221.26 g/mol
InChI Key: KKGIQPLUVKLSNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Nitrophenyl)-1,4-diazepane is an organic compound that belongs to the class of diazepanes, which are seven-membered heterocyclic compounds containing two nitrogen atoms. The presence of the nitrophenyl group at the 2-position of the diazepane ring imparts unique chemical and physical properties to this compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Nitrophenyl)-1,4-diazepane typically involves the reaction of 2-nitroaniline with 1,4-dibromobutane under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the amine group of 2-nitroaniline attacks the bromine atoms of 1,4-dibromobutane, leading to the formation of the diazepane ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Common industrial practices include the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

1-(2-Nitrophenyl)-1,4-diazepane undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The diazepane ring can undergo nucleophilic substitution reactions, where the nitrogen atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted diazepane derivatives.

Scientific Research Applications

1-(2-Nitrophenyl)-1,4-diazepane has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Nitrophenyl)-1,4-diazepane depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The nitrophenyl group can participate in electron transfer reactions, while the diazepane ring can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Nitrophenyl)ethanol: Contains a nitrophenyl group attached to an ethanol moiety.

    2-Nitrobenzyl alcohol: Contains a nitrophenyl group attached to a benzyl alcohol moiety.

    1-(2-Nitrophenyl)piperidine: Contains a nitrophenyl group attached to a piperidine ring.

Uniqueness

1-(2-Nitrophenyl)-1,4-diazepane is unique due to the presence of the diazepane ring, which imparts distinct chemical reactivity and biological activity compared to other nitrophenyl derivatives. The seven-membered ring structure allows for greater flexibility and potential interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

1-(2-nitrophenyl)-1,4-diazepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O2/c15-14(16)11-5-2-1-4-10(11)13-8-3-6-12-7-9-13/h1-2,4-5,12H,3,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKGIQPLUVKLSNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN(C1)C2=CC=CC=C2[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00385248
Record name 1-(2-nitrophenyl)-1,4-diazepane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00385248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

450352-64-4
Record name 1-(2-nitrophenyl)-1,4-diazepane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00385248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Nitrophenyl)-1,4-diazepane
Reactant of Route 2
Reactant of Route 2
1-(2-Nitrophenyl)-1,4-diazepane
Reactant of Route 3
Reactant of Route 3
1-(2-Nitrophenyl)-1,4-diazepane
Reactant of Route 4
Reactant of Route 4
1-(2-Nitrophenyl)-1,4-diazepane
Reactant of Route 5
Reactant of Route 5
1-(2-Nitrophenyl)-1,4-diazepane
Reactant of Route 6
Reactant of Route 6
1-(2-Nitrophenyl)-1,4-diazepane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.